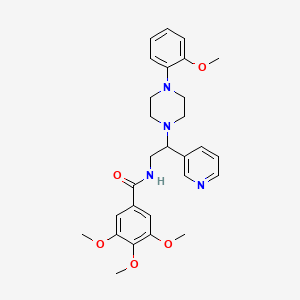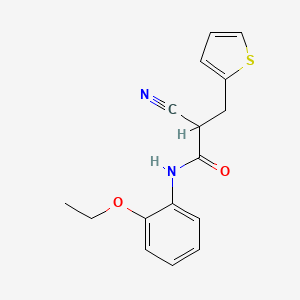![molecular formula C16H17N3O5S2 B2626386 Ethyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]butanoate CAS No. 476465-83-5](/img/structure/B2626386.png)
Ethyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]butanoate is a useful research compound. Its molecular formula is C16H17N3O5S2 and its molecular weight is 395.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis typically begins with the preparation of 1,3-benzodioxole-5-carbonyl chloride, which is then reacted with 5-amino-1,3,4-thiadiazole-2-thiol under controlled conditions to yield 5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl intermediate.
This intermediate is further esterified with ethyl 2-bromobutanoate in a nucleophilic substitution reaction, leading to the formation of Ethyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]butanoate. The reaction typically takes place in the presence of a base such as potassium carbonate and a suitable solvent like acetonitrile, at reflux temperature for several hours.
Industrial Production Methods
Industrially, the compound is synthesized using a similar route but with optimized steps for large-scale production. Continuous flow reactors might be employed to ensure uniform reaction conditions and higher yields.
Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain high-purity product suitable for further applications.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes
Oxidation: Ethyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]butanoate can undergo oxidation reactions, particularly at the sulfur and benzodioxole moieties. Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: The compound’s thiadiazole ring and ester groups make it susceptible to reduction reactions. Sodium borohydride or lithium aluminium hydride are often used.
Substitution: It exhibits nucleophilic substitution reactions, particularly in the presence of strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation with hydrogen peroxide in acetic acid
Reduction with sodium borohydride in ethanol
Substitution reactions in the presence of potassium carbonate and acetonitrile
Major Products Formed
Depending on the reaction conditions, major products include oxidized sulfur derivatives, reduced thiadiazole or ester groups, and substituted products where nucleophiles replace the ethyl ester group.
Aplicaciones Científicas De Investigación
Chemistry
Used as a precursor in the synthesis of more complex organic compounds due to its versatile reactivity.
Biology
Explored for its potential biological activities, including antimicrobial and anticancer properties.
Medicine
Investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors in diseases.
Industry
Employed in the development of novel materials with specialized properties, such as high thermal stability and electrical conductivity.
Mecanismo De Acción
The Mechanism by Which the Compound Exerts Its Effects
The biological activity of Ethyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]butanoate is primarily attributed to its ability to interact with specific molecular targets. It can form hydrogen bonds and hydrophobic interactions with target proteins.
Molecular Targets and Pathways Involved
Its mechanism of action involves the inhibition of key enzymes involved in microbial cell wall synthesis or cancer cell proliferation. Pathways like the thiol-disulfide exchange in cells are often disrupted by this compound.
Comparación Con Compuestos Similares
Comparison with Other Similar Compounds
Compared to similar thiadiazole and benzodioxole derivatives, Ethyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]butanoate offers a unique combination of functional groups that enhances its reactivity and biological activity.
Similar Compounds
Other compounds such as Ethyl 2-[[5-(benzodioxol-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate and Mthis compound share structural similarities but differ in terms of their ester groups, leading to varied reactivities and applications.
This compound is quite fascinating, don't you think? What sparked your interest in it?
Propiedades
IUPAC Name |
ethyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S2/c1-3-12(14(21)22-4-2)25-16-19-18-15(26-16)17-13(20)9-5-6-10-11(7-9)24-8-23-10/h5-7,12H,3-4,8H2,1-2H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSSGYMDERFHJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)SC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-((4-Benzhydrylpiperazin-1-yl)(3-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2626305.png)

![2-[3-(difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2626310.png)



![[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 9H-xanthene-9-carboxylate](/img/structure/B2626314.png)
![4-Bromo-2-(piperidin-1-yl)benzo[d]thiazole](/img/structure/B2626315.png)

![ethyl 4-(2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)piperidine-1-carboxylate](/img/structure/B2626320.png)


![N-benzyl-2-(8-{[(4-ethylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide](/img/structure/B2626324.png)
![(3-(dimethylamino)phenyl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2626326.png)
